8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions to introduce the different functional groups. Specific methods would depend on the exact structure and could involve techniques like nucleophilic substitution, amide coupling, or C-N bond formation .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the amino group could participate in acid-base reactions, and the purine ring could undergo electrophilic aromatic substitution .Scientific Research Applications
Pharmaceuticals: Drug Design and Synthesis
The structural complexity and functional groups present in the compound suggest its potential use in pharmaceuticals. Imidazole derivatives, like the one mentioned, are often explored for their therapeutic properties. They can serve as a scaffold for designing drugs with specific biological activities, such as antifungal, antibacterial, and anticancer agents .
Organic Synthesis: Building Blocks
Compounds containing imidazole rings are valuable in organic synthesis. They can act as intermediates in the synthesis of more complex molecules. The butylphenylamino group could be used in the development of new synthetic routes or as a building block in the synthesis of natural products or other biologically active compounds .
Material Science: Functional Materials
The compound’s molecular structure indicates potential applications in the development of functional materials. Imidazole derivatives can be incorporated into polymers or coatings to impart specific properties, such as thermal stability or electronic conductivity .
Catalysis: Catalyst Design
Imidazole and purine derivatives are known to have catalytic properties. This compound could be studied for its potential use as a catalyst in various chemical reactions, possibly enhancing reaction rates or selectivity .
Biochemistry: Enzyme Inhibition
Due to the presence of imidazole and purine moieties, this compound might mimic the structure of nucleotides. It could be explored as an enzyme inhibitor, particularly in pathways where nucleotides are substrates or cofactors .
Chemical Biology: Probe Development
The compound could be used to develop probes for biochemical studies. Its ability to interact with biological molecules could help in understanding biological processes or in the development of diagnostic tools .
Agriculture: Agrochemicals
Imidazole derivatives are used in agrochemicals. This compound could be investigated for its use in the development of new pesticides or herbicides, contributing to crop protection strategies .
Environmental Science: Pollutant Removal
The compound’s structure suggests potential use in environmental science, particularly in the removal of pollutants. It could be part of a system designed to capture or break down harmful chemicals in the environment .
properties
IUPAC Name |
6-[2-(4-butylanilino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-5-6-7-16-8-10-17(11-9-16)23-12-13-27-14(2)15(3)28-18-19(24-21(27)28)26(4)22(30)25-20(18)29/h8-11,23H,5-7,12-13H2,1-4H3,(H,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWHBDDTOUUQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCCN2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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